molecular formula C10H9NO2 B13112541 4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-51-8

4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13112541
CAS No.: 424792-51-8
M. Wt: 175.18 g/mol
InChI Key: SKVZYUIDTIEVAT-UHFFFAOYSA-N
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Description

4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indolinone core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One common method employs tosylhydrazone salts as a safer alternative to diazo compounds, achieving high yields under metal-free conditions . The reaction conditions often include the use of a base such as sodium hydride in an inert atmosphere to facilitate the cyclopropanation process.

Industrial Production Methods

While specific industrial production methods for 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the indolinone core can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure imposes conformational rigidity, which can enhance binding affinity and selectivity for specific targets. This rigidity also contributes to the compound’s metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific combination of a cyclopropane ring and an indolinone core. This combination imparts distinct chemical and biological properties, such as enhanced rigidity and stability, which are not commonly found in other spirocyclic compounds.

Properties

CAS No.

424792-51-8

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxyspiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H9NO2/c12-7-3-1-2-6-8(7)10(4-5-10)9(13)11-6/h1-3,12H,4-5H2,(H,11,13)

InChI Key

SKVZYUIDTIEVAT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC=C3O)NC2=O

Origin of Product

United States

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